Bis[(4-methoxyphenyl)methyl]tetrasulfane
Description
Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organosulfur compound featuring a tetrasulfane (S₄) chain flanked by two (4-methoxyphenyl)methyl groups. Tetrasulfanes, characterized by four sulfur atoms in a linear chain, are notable for their roles in polymer chemistry, vulcanization, and as intermediates in organic synthesis . The methoxyphenyl substituents likely enhance solubility in organic solvents and influence electronic properties due to the electron-donating methoxy (-OCH₃) groups .
Properties
CAS No. |
67535-27-7 |
|---|---|
Molecular Formula |
C16H18O2S4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ONPKOCVCVGMKIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares Bis[(4-methoxyphenyl)methyl]tetrasulfane with structurally or functionally related compounds:
*Estimated data due to lack of direct experimental reports.
Key Research Findings
Reactivity and Stability: Tetrasulfanes (S₄) like TESPT exhibit higher thermal stability and slower decomposition compared to disulfides (S₂), making them suitable for industrial polymer processing . The methoxyphenyl groups in the target compound may further stabilize the S₄ chain via steric hindrance and electronic effects . Bis(4-methoxyphenyl)disulfide (S₂) shows reversible redox behavior, a property less pronounced in tetrasulfanes due to longer S-S bonds .
Applications in Material Science :
- TESPT reduces viscosity in silica-filled EPDM rubber but compromises agglomerate dispersion compared to shorter-chain silanes (e.g., SN203) . This suggests that substituent length and polarity significantly impact performance.
- The thiophene derivative (C₂₂H₂₀O₄S₃) demonstrates planar geometry and π-conjugation, highlighting the role of sulfur in optoelectronic materials .
Synthesis and Characterization :
- Tetrasulfanes are typically synthesized via oxidative coupling of thiols or disulfides. references methods for preparing trisulfanes and tetrasulfanes, likely involving controlled oxidation .
- X-ray diffraction and NMR spectroscopy are standard techniques for confirming polysulfane structures, as seen in the analysis of 3,4-Bis[(4-methoxybenzoyl)methylsulfanyl]thiophene .
Functional Group Impact
- Methoxy (-OCH₃) Groups : Enhance solubility in polar solvents and may lower reactivity by donating electron density to the aromatic ring, as observed in bis(4-methoxyphenyl)disulfide .
- Nitro (-NO₂) Groups: In bis(4-nitrophenyl)sulfane, the electron-withdrawing nitro groups increase oxidative stability but reduce solubility .
Notes
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